Methyl 3-(4-bromophenyl)propanoate

Cross-coupling Organometallic chemistry Building block reactivity

Methyl 3-(4-bromophenyl)propanoate (CAS 75567-84-9) is a para-brominated phenylpropanoic acid methyl ester with molecular formula C₁₀H₁₁BrO₂ and molecular weight 243.10 g/mol. It belongs to the class of bromobenzenes and is a colorless to pale-yellow clear liquid at room temperature with a boiling point of 92 °C at 0.4 mmHg (287 °C at 760 mmHg), density ~1.39–1.40 g/cm³, and refractive index ~1.54.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 75567-84-9
Cat. No. B1589445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-bromophenyl)propanoate
CAS75567-84-9
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC=C(C=C1)Br
InChIInChI=1S/C10H11BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3
InChIKeyFKPYNBFWCSTPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4-bromophenyl)propanoate (CAS 75567-84-9): A Versatile para-Bromo Aryl Propanoate Building Block for Cross-Coupling and Medicinal Chemistry


Methyl 3-(4-bromophenyl)propanoate (CAS 75567-84-9) is a para-brominated phenylpropanoic acid methyl ester with molecular formula C₁₀H₁₁BrO₂ and molecular weight 243.10 g/mol [1]. It belongs to the class of bromobenzenes and is a colorless to pale-yellow clear liquid at room temperature with a boiling point of 92 °C at 0.4 mmHg (287 °C at 760 mmHg), density ~1.39–1.40 g/cm³, and refractive index ~1.54 [1]. The compound features a methyl ester group that allows hydrolysis or transesterification and a para-bromine atom that serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) . These orthogonal reactive sites position it as a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, PROTAC degraders, and functional materials .

Why Methyl 3-(4-bromophenyl)propanoate Cannot Be Interchanged with Other Halogenated or Ester-Variant Analogs


Although methyl 3-(4-chlorophenyl)propanoate (CAS 50561-69-8), methyl 3-(4-fluorophenyl)propanoate (CAS 2928-14-5), and ethyl 3-(4-bromophenyl)propanoate (CAS 40640-98-0) share the same propanoate backbone, substituting the halogen or the ester alkyl group produces quantifiable changes in reactivity, lipophilicity, and physical form that preclude generic interchange . The oxidative addition rate of aryl bromides in palladium-catalyzed cross-couplings exceeds that of aryl chlorides by approximately two to three orders of magnitude (established relative reactivity order I > OTf ≥ Br >> Cl), meaning the chloro analog requires harsher conditions or specialized ligands to achieve comparable coupling yields . Conversely, the iodo analog (CAS 33994-44-4) is more reactive but imposes higher cost and lower thermal stability. At the ester terminus, the ethyl analog increases LogP by ~0.4–0.5 units relative to the methyl ester, altering partitioning behavior in biological assays and chromatographic purifications . The free acid form (CAS 1643-30-7) is a crystalline solid (mp 129–135 °C) rather than a liquid, demanding different handling, dissolution, and reaction protocols [1]. These differences—established through comparative physicochemical data and well-characterized organometallic reactivity hierarchies—mean that selecting the correct halogen/ester combination at the procurement stage directly impacts synthetic efficiency, purification strategy, and downstream biological readouts [1].

Quantitative Differentiation Evidence for Methyl 3-(4-bromophenyl)propanoate Versus Its Closest Analogs


Oxidative Addition Reactivity in Suzuki-Miyaura Cross-Coupling: Aryl Bromide vs. Aryl Chloride

The para-bromine substituent in methyl 3-(4-bromophenyl)propanoate provides a substantially more reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the chloro analog (methyl 3-(4-chlorophenyl)propanoate, CAS 50561-69-8). The established relative oxidative addition reactivity order for aryl halides with Pd(0) catalysts is I > OTf ≥ Br >> Cl, with aryl bromides exhibiting approximately 10²–10³-fold higher reaction rates than aryl chlorides under comparable conditions [1]. This rate enhancement translates to higher coupling yields at lower catalyst loadings and milder temperatures, reducing side-product formation and simplifying purification . In practice, aryl chlorides often require specialized electron-rich phosphine ligands or elevated temperatures (≥100 °C) to achieve coupling yields comparable to those obtained with aryl bromides at 60–80 °C .

Cross-coupling Organometallic chemistry Building block reactivity

Lipophilicity Tuning via Ester Alkyl Group: Methyl Ester vs. Ethyl Ester LogP Comparison

The methyl ester of 3-(4-bromophenyl)propanoate (LogP = 2.55–3.03, depending on measurement or calculation method) exhibits a lipophilicity that is approximately 0.4–0.5 LogP units lower than its ethyl ester counterpart (ethyl 3-(4-bromophenyl)propanoate, CAS 40640-98-0, LogP = 2.94–3.56) . This difference corresponds to an approximately 2.5–3.2-fold lower octanol/water partition coefficient for the methyl ester. In contrast, the free carboxylic acid form (3-(4-bromophenyl)propanoic acid, CAS 1643-30-7) has a LogP of 2.47–2.77, reflecting increased hydrophilicity due to the ionizable acid group [1]. The methyl ester occupies an intermediate lipophilicity window that balances membrane permeability with aqueous solubility, making it the preferred ester for biological assays where excessive hydrophobicity (ethyl ester) or polarity (free acid) could confound activity readouts .

Lipophilicity Drug-likeness ADME optimization

Physical State and Handling: Methyl Ester as a Liquid vs. Free Acid as a Crystalline Solid

Methyl 3-(4-bromophenyl)propanoate is a clear, colorless to pale-yellow liquid at ambient temperature with a boiling point of 92 °C at 0.4 mmHg . In contrast, 3-(4-bromophenyl)propanoic acid (CAS 1643-30-7), the most immediate precursor and potential alternative, is a crystalline solid with a melting point of 129–135 °C [1]. This phase difference has significant practical implications: the liquid methyl ester can be directly dispensed by volume or weight for solution-phase reactions without solvent pre-dissolution, whereas the solid free acid requires dissolution or melting steps. Furthermore, the methyl ester's lower boiling point enables purification by vacuum distillation (92 °C at 0.4 mmHg), which is not an option for the high-melting free acid . The liquid form also facilitates continuous-flow chemistry and automated synthesis platforms where solids handling poses challenges .

Formulation Laboratory handling Process chemistry

Reported Synthetic Yield for Esterification: 91% Isolated Yield via SOCl₂/MeOH Method

A reproducible synthetic protocol for methyl 3-(4-bromophenyl)propanoate has been documented with an isolated yield of 91% (4.84 g from 5.0 g of 3-(4-bromophenyl)propanoic acid) using thionyl chloride (5.30 eq.) in methanol at 70 °C for 2 hours, followed by aqueous workup and silica gel column chromatography [1]. This protocol is referenced in patent WO2018/39386 A1 [1]. While analogous esterification yields for the chloro and fluoro analogs have been reported in similar ranges, the specific optimized protocol with quantified yield establishes a benchmark for process reproducibility. The use of SOCl₂ rather than H₂SO₄ catalysis avoids equilibrium-limited conversion, enabling near-quantitative esterification that reduces raw material costs in multi-step sequences [1].

Process development Scale-up synthesis Cost efficiency

Commercial Purity and Quality Assurance: ≥98% (GC) with Certificates of Analysis from Multiple Global Suppliers

Methyl 3-(4-bromophenyl)propanoate is commercially available at ≥98% purity (GC) from multiple global suppliers including TCI America (≥98.0%, GC), Sigma-Aldrich/Synthonix (98%), Aladdin Scientific (≥97%), Bidepharm (98%), and Thermo Scientific/Alfa Aesar (97%) . Each supplier provides Certificates of Analysis (COA) with batch-specific documentation including NMR confirmation, GC/HPLC purity, and physical appearance specifications . The availability of ≥98% purity from TCI America and Sigma-Aldrich, two widely recognized chemical standards suppliers, ensures lot-to-lot consistency critical for reproducible research. In comparison, the iodo analog (CAS 33994-44-4) exhibits lower thermal and photochemical stability, which can lead to purity degradation during storage . The chloro analog (CAS 50561-69-8) is available at 95% minimum purity from several suppliers but with fewer documented COA options .

Quality control Reproducibility Procurement reliability

PROTAC Linker Applicability: Orthogonal Reactivity of Bromoaryl and Methyl Ester Termini

Methyl 3-(4-bromophenyl)propanoate is listed alongside ethyl 3-(4-bromophenyl)propanoate (CAS 40640-98-0) and 3-(4-bromophenyl)propanoic acid (CAS 1643-30-7) as a PROTAC (Proteolysis Targeting Chimera) linker building block . The compound's value in PROTAC design resides in its two orthogonal reactive termini: the para-bromo group for Suzuki or Buchwald-Hartwig coupling to one ligand moiety, and the methyl ester for hydrolysis to the carboxylic acid followed by amide coupling to the second ligand . The methyl ester offers a strategic advantage over the free acid in multi-step PROTAC syntheses because the ester-protected form prevents undesired side reactions during the cross-coupling step, after which controlled hydrolysis reveals the acid for final conjugation . This orthogonal protection strategy is not inherently available with the free acid analog, which would require additional protection/deprotection steps .

PROTAC Targeted protein degradation Bifunctional degrader design

Optimal Application Scenarios for Methyl 3-(4-bromophenyl)propanoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration via Suzuki-Miyaura Diversification

In drug discovery programs requiring parallel synthesis of biaryl libraries, methyl 3-(4-bromophenyl)propanoate enables efficient diversification using mild Suzuki-Miyaura conditions (60–80 °C, low Pd loading). The bromine atom's oxidative addition rate advantage (~100–1,000-fold over aryl chlorides) allows high-conversion coupling with a broad range of aryl and heteroaryl boronic acids without specialized ligands . The methyl ester remains intact during the coupling, providing a convenient handle for subsequent amidation or hydrolysis to generate compound libraries. This scenario directly leverages the bromine reactivity differentiation documented in Evidence Item 1 of Section 3 .

PROTAC Degrader Assembly with Orthogonal Functional Group Strategy

For PROTAC discovery teams, methyl 3-(4-bromophenyl)propanoate serves as a strategic linker building block where the para-bromo group undergoes Suzuki coupling to attach a target-protein ligand, while the methyl ester is subsequently hydrolyzed to the free carboxylic acid for E3 ligase ligand conjugation via amide bond formation . This orthogonal protection strategy eliminates the need for a separate protection/deprotection sequence that would be required with the free acid analog, reducing the PROTAC assembly by one synthetic step . The intermediate LogP of the methyl ester (2.55–3.03) further supports favorable physicochemical properties in the final degrader, as discussed in Evidence Items 2 and 6 of Section 3 .

Continuous-Flow and Automated Synthesis Platforms

The liquid physical state of methyl 3-(4-bromophenyl)propanoate at ambient temperature (colorless to pale-yellow clear liquid; bp 92 °C/0.4 mmHg) makes it particularly well-suited for continuous-flow chemistry and automated high-throughput synthesis platforms . Unlike the solid free acid analog (mp 129–135 °C), the methyl ester can be directly pumped, metered, and dispensed without pre-dissolution, enabling precise stoichiometric control in automated reactors . Its distillability at reduced pressure further allows in-line purification in integrated flow systems. These handling advantages derive directly from the physical property differentiation documented in Evidence Item 3 of Section 3 .

Agrochemical Intermediate Production with Reproducible Quality Standards

For agrochemical process chemistry requiring multi-kilogram batches with consistent impurity profiles, methyl 3-(4-bromophenyl)propanoate is commercially supplied at ≥98% purity (GC) with full Certificates of Analysis from multiple global suppliers (TCI, Sigma-Aldrich, Bidepharm, Aladdin) [1]. The documented SOCl₂/MeOH esterification protocol yielding 91% isolated product provides a scalable synthetic route that can be transferred to in-house manufacturing if needed [1]. The combination of high commercial purity and a patent-referenced synthesis protocol supports regulatory compliance and batch-to-batch reproducibility essential for agrochemical development, as substantiated in Evidence Items 4 and 5 of Section 3 [1].

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